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Introduction

PEG(2000)-C-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a

crucial PEGylated lipid for the formulation of lipid nanoparticles (LNPs) designed for the

delivery of genetic material, including small interfering RNA (siRNA).[1][2] Its amphiphilic

nature, consisting of a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic

dimyristoylglycerol (DMG) anchor, facilitates the formation of stable LNPs that can effectively

encapsulate and deliver siRNA into cells.[1] The PEG component provides a steric shield,

which enhances the stability of the nanoparticles in biological fluids.[3] The length of the lipid

anchor and the PEG chain are critical factors that influence the efficiency of gene silencing.[3]

[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the effective use of PEG(2000)-C-DMG for in vitro siRNA

transfection.
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Property Description

Chemical Name
1,2-dimyristoyl-rac-glycero-3-

methoxypolyethylene glycol-2000[1]

Molecular Weight Approximately 2509.2 g/mol [1]

Appearance White to off-white solid or viscous liquid[1]

Solubility

Soluble in organic solvents like chloroform,

methanol, and DMSO. Can be dissolved in hot

water.[1]

Storage
Store at -20°C, protected from light and

moisture.[1]

Principle of LNP-mediated siRNA Delivery
Lipid nanoparticles are a leading non-viral vector for nucleic acid delivery.[5][6] They are

typically composed of four main components:

Ionizable Cationic Lipid: This lipid is positively charged at a low pH, which facilitates the

encapsulation of negatively charged siRNA during LNP formation. At physiological pH, it

becomes neutral, reducing toxicity.

Helper Lipid (e.g., DSPC, DOPE): These are neutral phospholipids that contribute to the

structural integrity of the lipid bilayer.

Cholesterol: This molecule helps to stabilize the LNP structure and can influence its fluidity.

PEGylated Lipid (e.g., PEG(2000)-C-DMG): This component controls the particle size and

provides a hydrophilic shell that prevents aggregation and reduces non-specific interactions.

[7]

The process of siRNA delivery using LNPs involves the formation of the nanoparticles, their

introduction to the cells in culture, cellular uptake (often via endocytosis), and the subsequent

release of the siRNA into the cytoplasm to engage with the RNA-induced silencing complex

(RISC) and mediate gene silencing.[3]
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Optimizing PEG(2000)-C-DMG Concentration
The concentration of PEG(2000)-C-DMG in the LNP formulation is a critical parameter that

significantly impacts transfection efficiency. A "bell-shaped" relationship is often observed,

where both too little and too much PEG can be suboptimal.[5][6]

Low PEG Content: May lead to larger particle sizes and reduced stability, but can enhance

cellular uptake.[5][6]

Optimal PEG Content: A moderate amount, often around 1.5 mol%, has been shown to

provide the best in vitro transfection efficiency in cell lines like HeLa and DC2.4.[5][6]

High PEG Content: Can lead to smaller, more stable particles but may hinder cellular uptake

and endosomal escape, thereby reducing transfection efficiency.[5][6][8]

The optimal PEG-lipid content can be formulation-dependent and should be empirically

determined for each specific application and cell type.

Experimental Data Summary
The following tables summarize quantitative data from various studies on the use of

PEG(2000)-C-DMG in LNP formulations for siRNA and mRNA delivery.

Table 1: Influence of PEG(2000)-C-DMG Molar Ratio on LNP Physicochemical Properties and

In Vitro Transfection Efficiency

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b15573933?utm_src=pdf-body
https://www.benchchem.com/product/b15573933?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12388858/
https://www.researchgate.net/publication/393933701_Formulation-Driven_Optimization_of_PEG-Lipid_Content_in_Lipid_Nanoparticles_for_Enhanced_mRNA_Delivery_In_Vitro_and_In_Vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC12388858/
https://www.researchgate.net/publication/393933701_Formulation-Driven_Optimization_of_PEG-Lipid_Content_in_Lipid_Nanoparticles_for_Enhanced_mRNA_Delivery_In_Vitro_and_In_Vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC12388858/
https://www.researchgate.net/publication/393933701_Formulation-Driven_Optimization_of_PEG-Lipid_Content_in_Lipid_Nanoparticles_for_Enhanced_mRNA_Delivery_In_Vitro_and_In_Vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC12388858/
https://www.researchgate.net/publication/393933701_Formulation-Driven_Optimization_of_PEG-Lipid_Content_in_Lipid_Nanoparticles_for_Enhanced_mRNA_Delivery_In_Vitro_and_In_Vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC4459547/
https://www.benchchem.com/product/b15573933?utm_src=pdf-body
https://www.benchchem.com/product/b15573933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LNP
Formula
tion
(Molar
Ratio of
Lipids)

PEG(20
00)-C-
DMG
(mol%)

Particle
Size
(nm)

Polydis
persity
Index
(PDI)

Zeta
Potentia
l (mV)

siRNA
Encaps
ulation
Efficien
cy (%)

In Vitro
Transfe
ction
Efficien
cy (Cell
Line)

Referen
ce

DLin-

MC3-

DMA:DS

PC:Chole

sterol:PE

G-DMG

1.5 ~120 ~0.18 ~ -3 ~90

Effective

downreg

ulation in

HCT116

[7]

Ionizable

Lipid:DS

PC:Chole

sterol:PE

G-DMG

1.5
Not

specified

Not

specified

Not

specified

Not

specified

Optimal

in HeLa

& DC2.4

cells

[5][6]

SM-

102:DSP

C:Choles

terol:DM

G-PEG

2000

1.5
Not

specified

Not

specified

Not

specified

Not

specified

Compon

ent of

Moderna'

s COVID-

19

vaccine

[9]

DLin-

MC3-

DMA:DS

PC:Chole

sterol:PE

G-DMG

1.5 ~60
Not

specified

Not

specified

Not

specified

Used for

targeted

siRNA

LNPs

[10][11]

Table 2: In Vitro Gene Silencing and Cell Viability Data
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Target
Gene

Cell Line
siRNA
Concentr
ation

PEG(2000
)-C-DMG
in LNP
(mol%)

Gene
Silencing
Efficiency
(%)

Cell
Viability
(%)

Referenc
e

PD-L1/PD-

L2

Monocyte-

derived

dendritic

cells

Not

specified

Not

specified

Decrease

in protein

levels

Not

specified
[12][13][14]

Cyclin D1

Granta-

519, Jeko-

1 (MCL

cells)

Not

specified

Not

specified

~56%

reduction

in protein

No adverse

effects

observed

[15]

Luciferase HCT116
Not

specified
1.5

Effective

downregul

ation up to

72h

Not

specified
[7]

Factor VII
Hepatocyte

s

Not

specified
0.5

High gene

silencing

Not

specified
[16]

mEGFP HeLa
Not

specified
1.5

3.1-fold

higher

fluorescenc

e vs 10%

>80% at 8

µg/mL lipid

dose

[5][6]

mEGFP DC 2.4
Not

specified
1.5

2.3-fold

higher

fluorescenc

e vs 10%

Not

specified
[5][6]

Protocols: In Vitro siRNA Transfection Using
PEG(2000)-C-DMG Formulated LNPs
This section provides detailed protocols for the formulation of siRNA-loaded LNPs using

PEG(2000)-C-DMG and their subsequent use for in vitro cell transfection.
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Protocol 1: Formulation of siRNA-Lipid Nanoparticles
This protocol is based on the rapid precipitation method using a T-junction mixer.[8][17]

Materials:

Ionizable lipid (e.g., DLin-MC3-DMA)

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

PEG(2000)-C-DMG

siRNA of interest

Ethanol (200 proof, anhydrous)

Sodium citrate buffer (50 mM, pH 5.0)[17]

Phosphate-buffered saline (PBS), pH 7.4

T-junction mixer

Syringe pumps

Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

Prepare Lipid Stock Solution:

Dissolve the ionizable lipid, DSPC, cholesterol, and PEG(2000)-C-DMG in ethanol to

achieve a final total lipid concentration of 12.5 mM.[17]

A common molar ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG(2000)-C-
DMG).[9][17]

Prepare siRNA Solution:
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Dissolve the siRNA in 50 mM sodium citrate buffer (pH 5.0). The concentration should be

calculated to achieve a desired N:P ratio (amine groups on the ionizable lipid to phosphate

groups on the siRNA), typically around 6.[17]

LNP Formulation:

Set up two syringe pumps, one with the lipid-ethanol solution and the other with the

siRNA-aqueous solution.

Connect the syringes to a T-junction mixer.

Set the flow rates to maintain a 3:1 volume ratio of the aqueous phase to the ethanol

phase.[17]

Initiate the pumps to mix the two solutions rapidly.

Dilution and Maturation:

Immediately after mixing, dilute the resulting LNP solution with the citrate buffer.

Allow the LNPs to mature for a brief period (e.g., 30 minutes) at room temperature.

Purification and Buffer Exchange:

Transfer the LNP solution to a dialysis cassette.

Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove

ethanol and unencapsulated siRNA.[18]

Characterization:

Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic

light scattering (DLS).

Quantify the siRNA encapsulation efficiency using an assay like the RiboGreen assay.

Protocol 2: In Vitro Transfection of Adherent Cells
Materials:
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Adherent cells (e.g., HeLa, HepG2, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)[19]

Opti-MEM I Reduced Serum Medium

siRNA-loaded LNPs (from Protocol 1)

Multi-well cell culture plates (e.g., 24-well or 96-well)

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding:

The day before transfection, seed the cells in a multi-well plate at a density that will result

in 60-80% confluency at the time of transfection (e.g., 8 x 10^4 cells/well for a 12-well

plate).[20]

Preparation of Transfection Complexes:

On the day of transfection, dilute the required amount of siRNA-LNPs in Opti-MEM I

Reduced Serum Medium. The final siRNA concentration in the well typically ranges from

10 to 100 nM.[20][21]

Transfection:

Remove the complete culture medium from the cells and wash once with PBS.

Add the diluted siRNA-LNP complexes to each well.

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.[21]

Post-Transfection:

After the incubation period, remove the transfection medium and replace it with fresh

complete culture medium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12312782/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9962341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9962341/
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-culture/transfection-protocol/stealth-sirna-transfection-lipofectamine.html
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-culture/transfection-protocol/stealth-sirna-transfection-lipofectamine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Continue to incubate the cells for 24-72 hours before assessing gene knockdown.[21]

Protocol 3: Assessment of Gene Silencing and
Cytotoxicity
A. Gene Silencing Analysis (qRT-PCR):

After the desired incubation period (24-72 hours), wash the cells with PBS.

Lyse the cells and extract total RNA using a suitable kit.

Synthesize cDNA from the extracted RNA.

Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and

a housekeeping gene (for normalization).

Calculate the relative gene expression to determine the percentage of gene knockdown.

B. Cytotoxicity Assay (MTS or CCK-8):

At the end of the transfection experiment, add the MTS or CCK-8 reagent to each well

according to the manufacturer's instructions.

Incubate for the recommended time (typically 1-4 hours) at 37°C.

Measure the absorbance at the appropriate wavelength using a plate reader.

Calculate cell viability as a percentage relative to untreated control cells.

Visualizations
Experimental Workflow for In Vitro siRNA Transfection
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Caption: Workflow for siRNA delivery using PEG(2000)-C-DMG LNPs.
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Caption: RNAi pathway for PD-L1 gene silencing by siRNA-LNPs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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